Lubiprostone-d7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

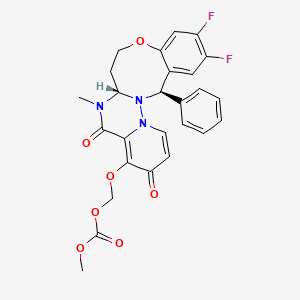

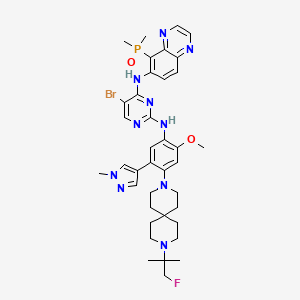

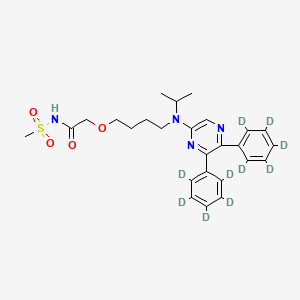

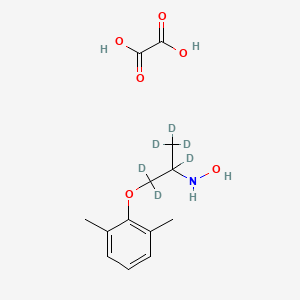

Lubiprostone-d7 is a deuterated form of Lubiprostone, a prostaglandin E1 derivative. It is primarily used as a reference standard in analytical and research applications. Lubiprostone itself is known for its role in treating chronic idiopathic constipation and irritable bowel syndrome with constipation by activating chloride channels in the gastrointestinal tract .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lubiprostone-d7 involves the incorporation of deuterium atoms into the Lubiprostone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. This involves the use of specialized equipment and processes to ensure the efficient and consistent incorporation of deuterium atoms. The production process is designed to meet regulatory standards for purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Lubiprostone-d7, like its non-deuterated counterpart, can undergo various chemical reactions including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions can vary but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Lubiprostone-d7 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.

Biology: Helps in studying the metabolic pathways and biological effects of Lubiprostone.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Lubiprostone.

Industry: Employed in the development and quality control of pharmaceutical formulations

Wirkmechanismus

Lubiprostone-d7, like Lubiprostone, activates type 2 chloride channels (ClC-2) on the apical side of the gastrointestinal epithelial cells. This activation promotes the secretion of a chloride-rich fluid into the intestinal lumen, which increases intestinal motility and facilitates bowel movements. The molecular targets and pathways involved include the chloride channels and associated signaling pathways that regulate fluid secretion and motility .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lubiprostone: The non-deuterated form, used for similar therapeutic purposes.

Linaclotide: Another compound used to treat constipation, but works by activating guanylate cyclase-C receptors.

Plecanatide: Similar to Linaclotide, it also activates guanylate cyclase-C receptors.

Uniqueness

Lubiprostone-d7 is unique due to its deuterium labeling, which provides advantages in analytical and research applications. The deuterium atoms make it distinguishable from its non-deuterated counterpart in mass spectrometry, allowing for more precise studies of its pharmacokinetics and metabolism .

Eigenschaften

Molekularformel |

C20H32F2O5 |

|---|---|

Molekulargewicht |

397.5 g/mol |

IUPAC-Name |

7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15-,17-/m1/s1/i1D3,2D2,3D2 |

InChI-Schlüssel |

DBVFKLAGQHYVGQ-QHZIEZROSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(F)F |

Kanonische SMILES |

CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)